1-Bromooctane-d4
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Overview
Description
Preparation Methods
1-Bromooctane-d4 is synthesized through the bromination of octane-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction is carried out under controlled conditions to ensure the selective bromination at the terminal carbon atom .
Chemical Reactions Analysis
1-Bromooctane-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form octene-d4.
Reduction Reactions: The compound can be reduced to octane-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromooctane-d4 is widely used in scientific research due to its unique properties:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Pharmacokinetics: The compound is used to study the metabolic pathways and pharmacokinetics of brominated compounds in biological systems.
Isotope Tracing: It is employed in isotope tracing experiments to investigate reaction mechanisms and pathways in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromooctane-d4 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these reactions due to their distinct mass and NMR properties.
Comparison with Similar Compounds
1-Bromooctane-d4 can be compared with other deuterium-labeled brominated compounds such as:
1-Bromohexane-d4: Similar in structure but with a shorter carbon chain.
1-Bromodecane-d4: Similar in structure but with a longer carbon chain.
1-Bromoheptane-d4: Another deuterium-labeled brominated compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium atoms, which make it particularly useful for certain analytical and research applications.
Properties
Molecular Formula |
C8H17Br |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
1-bromo-3,3,4,4-tetradeuteriooctane |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i5D2,6D2 |
InChI Key |
VMKOFRJSULQZRM-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])CCBr |
Canonical SMILES |
CCCCCCCCBr |
Origin of Product |
United States |
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